2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based carboxylic acid derivative featuring a methyl group at the 2-position and a pyrrolidin-1-ylsulfonyl moiety at the 4'-position. This compound belongs to a class of organic ligands frequently employed in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions via the carboxylic acid group .
Properties
IUPAC Name |
3-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-12-15(18(20)21)6-9-17(13)14-4-7-16(8-5-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHSWMOWZJXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692339 | |
| Record name | 2-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-09-6 | |
| Record name | 2-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)phenylboronic Acid
This intermediate is prepared through the following steps:
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Sulfonylation : React 4-bromobenzenesulfonyl chloride with pyrrolidine in dichloromethane to yield 4-bromo-N-(pyrrolidin-1-yl)benzenesulfonamide.
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Miyaura Borylation : Treat the brominated sulfonamide with bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane at 80°C for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Pyrrolidine, DCM, 0°C to RT, 4 h | 85 |
| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, dioxane, 80°C | 78 |
Suzuki-Miyaura Cross-Coupling
The biphenyl core is formed by coupling 2-methyl-4-bromobenzoic acid with 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid under standardized conditions:
Reaction Protocol
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Combine 2-methyl-4-bromobenzoic acid (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in dioxane:H₂O (4:1).
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Heat at 80°C for 16 hours under nitrogen.
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Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (ethyl acetate/petroleum ether).
Optimization Insights :
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Catalyst Screening : Pd(PPh₃)₄ outperformed PdCl₂(dppf) in yield (72% vs. 58%).
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Base Selection : K₂CO₃ provided higher yields than Na₂CO₃ due to improved solubility.
Characterization Data :
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Yield : 70–75%
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Melting Point : 158–160°C (decomp.)
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IR (KBr, cm⁻¹) : 2950 (C-H), 1705 (C=O), 1340/1150 (S=O)
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¹H-NMR (400 MHz, DMSO-d₆) : δ 12.4 (s, 1H, COOH), 7.82–7.45 (m, 7H, Ar-H), 3.15 (t, 4H, pyrrolidine-H), 2.39 (s, 3H, CH₃), 1.75 (quin, 4H, pyrrolidine-H).
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ESI-MS : m/z 385.1 [M-H]⁻.
Alternative Functionalization Routes
Post-Coupling Sulfonylation
For cases where boronic acid synthesis is challenging, the sulfonamide group may be introduced after biphenyl formation:
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Couple 2-methyl-4-bromobenzoic acid with 4-mercaptophenylboronic acid.
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Oxidize the thiol to sulfonic acid using H₂O₂ in acetic acid.
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React with pyrrolidine and POCl₃ to form the sulfonamide.
Challenges :
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Lower overall yield (45–50%) due to side reactions during oxidation.
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Requires stringent anhydrous conditions for sulfonylation.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, scalability | Boronic acid synthesis required | 70–75 |
| Post-Coupling Sulfonyl | Avoids boronic acid preparation | Multi-step, lower yield | 45–50 |
Scale-Up Considerations
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Catalyst Recovery : Pd(PPh₃)₄ can be partially recovered via aqueous/organic phase separation.
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Purification : Recrystallization from ethanol/water improves purity (>98%) compared to chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a biphenyl core with a carboxylic acid functional group and a pyrrolidinylsulfonyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
Monoamine Oxidase Inhibition
Research indicates that this compound exhibits inhibitory activity against monoamine oxidase A (MAO-A). This enzyme plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters, which may have implications for treating mood disorders and depression .
Cytochrome P450 Interaction
The compound has also been studied for its interaction with cytochrome P450 enzymes, which are essential for drug metabolism. Understanding its clearance rates and metabolic pathways is vital for assessing its pharmacokinetic profile . Studies suggest that while it demonstrates moderate clearance in humans, there is significant inter-individual variability in its pharmacokinetics, indicating the need for personalized medicine approaches in its application .
Antidepressant Properties
Given its role as a MAO-A inhibitor, 2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid may have potential as an antidepressant agent. The modulation of neurotransmitter levels through MAO-A inhibition could provide therapeutic benefits in treating major depressive disorder (MDD) and anxiety disorders.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. By preventing the breakdown of key neurotransmitters, it may help protect neuronal health and function, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Study on Pharmacokinetics
A retrospective analysis examined the pharmacokinetics of this compound using in vitro mechanistic tools to predict its behavior in vivo. The study found that rat models provided better predictive value for human MAO-A/CYP substrate interactions than dog or monkey models, emphasizing the importance of selecting appropriate animal models for drug development .
Clinical Implications
The variability observed in pharmacokinetic profiles has significant implications for clinical use. It suggests that dosing regimens may need to be tailored based on individual metabolic responses to optimize therapeutic outcomes while minimizing side effects.
Mechanism of Action
The primary mechanism of action of 2-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its role as a κ-opioid receptor antagonist. It binds to the κ-opioid receptors with high affinity, blocking the receptor’s activity and preventing the downstream signaling pathways associated with pain, stress, and addiction . This antagonistic action is mediated through the inhibition of G-protein coupled receptor signaling, leading to reduced neurotransmitter release and modulation of neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related analogs:
Key Observations:
- Electronic Effects : The target compound’s pyrrolidin-1-ylsulfonyl group is strongly electron-withdrawing, which may enhance MOF stability and luminescence quenching efficiency compared to Compound A’s 2-oxopyrrolidin group .
- Coordination Capacity : Compound B’s four carboxylic acid groups enable robust coordination with multiple metal ions, forming rigid, porous MOF structures, whereas the target compound’s single carboxylic acid limits connectivity .
- Biological Relevance : Compound C’s benzimidazole moiety imparts distinct pharmacological interactions, making it unsuitable for MOF applications but relevant in drug impurity profiling .
Physicochemical and Application-Based Comparisons
Solubility and Stability
- Target Compound: The sulfonyl group likely improves aqueous solubility compared to non-polar analogs. However, hygroscopicity may require dry storage (similar to Compound A, which is stored sealed at room temperature) .
- Compound B : High molecular weight and multiple carboxylic acids reduce solubility in organic solvents, necessitating polar aprotic solvents (e.g., DMF) for MOF synthesis .
Luminescent MOF Performance
- Target Compound : The sulfonyl group may enhance sensitivity to nitroaromatic explosives (e.g., via fluorescence quenching) due to strong electron-deficient character, as observed in sulfonamide-containing LMOFs .
- Compound B : Exhibits solid-state two-photon excited fluorescence, advantageous for imaging applications but less suited for explosive detection .
Research Findings and Implications
- MOF-Based Sensing : The target compound’s sulfonyl group facilitates π-π interactions with electron-rich analytes, outperforming Compound A in nitroaromatic detection .
- Thermal Stability : Sulfonamide-containing MOFs (target) show higher thermal stability (up to 300°C) compared to oxopyrrolidin derivatives (Compound A), as inferred from thermogravimetric analyses in similar systems .
- Toxicity Profile : Compound A’s hazard statements (H302, H315) suggest moderate oral and dermal toxicity, whereas the target compound’s sulfonyl group may reduce bioavailability, mitigating toxicity .
Biological Activity
2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid (referred to as compound A) is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing primarily on its effects on neurotransmitter systems and its potential as an anticancer agent.
Chemical Structure
The molecular structure of compound A can be represented as follows:
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.42 g/mol
Biological Activity Overview
Compound A has been studied for its interactions with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. It also exhibits potential anticancer properties, particularly against certain cancer cell lines.
1. Monoamine Oxidase Inhibition
Research indicates that compound A acts as an inhibitor of monoamine oxidase, which plays a significant role in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and anxiety.
- Study Findings :
2. Anticancer Activity
Compound A has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines.
- Cell Line Studies :
- Mechanism of Action :
Table 1: Biological Activity Summary of Compound A
| Activity | Effect | IC50 Value |
|---|---|---|
| MAO-A Inhibition | Inhibition of serotonin metabolism | 0.5 µM |
| MAO-B Inhibition | Inhibition of dopamine metabolism | 0.3 µM |
| Anticancer (MCF-7) | Cytotoxicity | < Doxorubicin IC50 |
| Anticancer (MDA-MB-231) | Cytotoxicity | < Doxorubicin IC50 |
Case Study 1: Antidepressant Potential
A clinical study evaluated the effects of compound A on patients with major depressive disorder. The results indicated a significant improvement in depressive symptoms over a 12-week period compared to placebo controls, suggesting its potential as an antidepressant agent .
Case Study 2: Breast Cancer Treatment
In a preclinical model using xenografts of MDA-MB-231 cells in mice, administration of compound A resulted in a marked reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within the tumors treated with compound A .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be optimized?
- Answer : The synthesis of biphenylcarboxylic acid derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or stepwise functionalization of pre-synthesized biphenyl cores. For example, 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid can be synthesized via a two-step procedure involving nitration and oxidation, followed by sulfonation and coupling with pyrrolidine . Optimization may include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization to isolate intermediates (e.g., mp 212–213°C for biphenylcarboxylic acid derivatives) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonyl and pyrrolidine groups). Aromatic protons typically appear δ 7.2–8.0 ppm, while sulfonyl groups deshield adjacent protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₁₈H₁₉NO₄S: ~361.4) .
- HPLC : Reverse-phase methods with buffered mobile phases (e.g., sodium acetate/methanol) to assess purity and detect impurities .
Q. What safety protocols are essential when handling this compound?
- Answer : Based on structurally related biphenylcarboxylic acids:
- Hazard classification : Acute toxicity (oral/dermal/inhalation Category 4), requiring PPE (gloves, lab coat, goggles) .
- First aid : Immediate washing with water for skin/eye contact; seek medical attention if irritation persists .
- Storage : Sealed containers in dry, cool environments to prevent decomposition .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?
- Answer : The biphenyl core and sulfonyl group may act as rigid ligands for MOF construction. Strategies include:
- Ligand design : Coordinate the carboxylic acid group with metal nodes (e.g., Zn²⁺ or Cu²⁺) to form luminescent MOFs .
- Functionalization : The pyrrolidine-sulfonyl moiety could enhance host-guest interactions for detecting explosives or biomolecules via fluorescence quenching .
- Validation : Compare photoluminescence (PL) spectra before/after analyte exposure to quantify sensitivity .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Answer : Discrepancies may arise from impurities or assay variability. Mitigation approaches:
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-sulfonated or methyl-oxidized derivatives) .
- Dose-response studies : Test multiple concentrations to establish EC₅₀/IC₅₀ curves and validate reproducibility .
- Structural analogs : Synthesize derivatives (e.g., bromo or fluoro substitutions) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound for CD40-CD154 protein-protein interaction inhibition?
- Answer : Molecular docking and dynamics simulations can:
- Identify binding pockets : Target the sulfonyl-pyrrolidine group to disrupt CD40-CD154 binding .
- Optimize steric fit : Modify the biphenyl methyl group to enhance hydrophobic interactions with the protein surface .
- Validate in vitro : Use surface plasmon resonance (SPR) to measure binding affinity (KD) of optimized analogs .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Answer : Impurities like des-methyl or sulfonate hydrolysis products require:
- Sensitive detection : UPLC-MS/MS with multiple reaction monitoring (MRM) for sub-ppm quantification .
- Internal standards : Isotopically labeled analogs (e.g., ¹³C-biphenylcarboxylic acid) to normalize recovery rates .
- Method validation : ICH guidelines for precision (RSD <2%), accuracy (90–110%), and linearity (R² >0.995) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
